molecular formula C25H20N4O6 B11272535 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272535
M. Wt: 472.4 g/mol
InChI Key: RSGLNYSZTAYIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that features a quinazoline core, substituted with methoxyphenyl and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde , 4-methoxybenzaldehyde , and 1,2,4-oxadiazole derivatives . The key steps in the synthesis may involve:

    Condensation reactions: to form the quinazoline core.

    Cyclization reactions: to introduce the oxadiazole ring.

    Substitution reactions: to attach the methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Automation: of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack, particularly at the C5 position. This reaction is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the steric effects of the 3,4-dimethoxyphenyl substituent.

Reaction TypeConditionsProductsYield (%)Source
Ring-opening with hydrazineReflux in ethanol, 12 hHydrazide derivative78–85
Hydrolysis (acidic)HCl (6M), 80°C, 6 hCarboxylic acid intermediate65

These reactions often retain the quinazoline core while modifying the oxadiazole ring for further functionalization.

Cyclization Reactions

The hydrazide intermediate generated from oxadiazole ring-opening can undergo cyclization to form fused heterocycles. For example:

  • Reaction with phenyl isothiocyanate yields thiosemicarbazide derivatives, which cyclize to form triazole or thiadiazole rings under basic conditions .

Key Cyclization Pathways:

Starting MaterialReagent/ConditionsProductApplication
Hydrazide intermediateNaOH, reflux1,2,4-triazole-quinazoline hybridAntimicrobial agents
Thiosemicarbazide derivativeH2SO4, RT1,3,4-thiadiazole analogKinase inhibition studies

Electrophilic Aromatic Substitution (EAS) on the Quinazoline Core

The quinazoline ring undergoes EAS at the C6 and C8 positions due to electron-rich regions. Halogenation and nitration are common:

ReactionReagentsPosition ModifiedOutcome
BrominationBr2, FeBr3, 50°CC6Bromo-substituted derivative
NitrationHNO3/H2SO4, 0°CC8Nitro group introduction for further reduction to amines

Hydrolysis of the Quinazoline Dione

The 2,4-dione groups in the quinazoline core are hydrolyzed under strong acidic or basic conditions, leading to ring contraction or expansion:

ConditionsProductMechanism
NaOH (10%), 100°C, 8 hQuinazolinone with opened dione ringBase-catalyzed hydrolysis
HCl (conc.), reflux, 24 hBenzoxazine derivativeAcid-mediated rearrangement

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming pyrazole or tetrazole derivatives:

DipolarophileConditionsProductBiological Relevance
PhenylacetyleneCuI, DMF, 120°CPyrazole-fused hybridAnticancer screening
AcetonitrileMicrowave, 150°C, 1 hTetrazole analogEnhanced solubility

Functional Group Transformations

  • Methoxy Group Demethylation : Treatment with BBr3 in CH2Cl2 removes methoxy groups, yielding phenolic derivatives for metal coordination studies.

  • Reduction of Oxadiazole : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole to a diamide, altering bioavailability.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of quinazoline derivatives. Specifically, the compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action : The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
  • Research Findings : A study demonstrated that several quinazoline derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among them, certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .

Case Study: Antibacterial Activity

In a comparative study:

  • Compound Tested : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • Bacterial Strains : Staphylococcus aureus, Escherichia coli
  • Results : The compound demonstrated inhibition zones ranging from 10 to 12 mm against these strains with MIC values indicating moderate effectiveness .

Anticancer Potential

In addition to its antibacterial properties, quinazoline derivatives are being investigated for their anticancer potential:

  • Mechanism of Action : The structural features of the compound may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Research Insights : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusModerate inhibition (10-12 mm)
Escherichia coliModerate inhibition (10-12 mm)
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl groups can enhance its binding affinity to certain proteins, while the oxadiazole ring may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different core structure.

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but has a different functional group.

    3,4-Dimethoxycinnamic acid: Another compound with methoxy substitutions on an aromatic ring.

Uniqueness

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: is unique due to its combination of a quinazoline core with methoxyphenyl and oxadiazolyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4

This indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. One study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The results showed that many compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1270

The most promising derivatives displayed broad-spectrum activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been extensively studied. Research has demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study assessed the cytotoxic effects of several quinazoline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 2: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-76.8
Compound BA5495.0

These results suggest that modifications in the quinazoline structure can significantly enhance anticancer activity .

Other Biological Activities

In addition to antimicrobial and anticancer properties, quinazoline derivatives have been reported to possess various other pharmacological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticonvulsant : Certain compounds have shown promise in reducing seizure activity in animal models.
  • Antioxidant : The presence of methoxy groups contributes to their ability to scavenge free radicals .

Properties

Molecular Formula

C25H20N4O6

Molecular Weight

472.4 g/mol

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31)

InChI Key

RSGLNYSZTAYIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.